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molecular formula C12H16N2O B8385808 3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylbenzenamine

3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylbenzenamine

Cat. No. B8385808
M. Wt: 204.27 g/mol
InChI Key: UOWKGQOKWQHBEV-UHFFFAOYSA-N
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Patent
US04824843

Procedure details

To 29.82 g of 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3-nitrophenyl)oxazole in 500 ml of tetrahydrofuran is added 0.5 g of 10% palladium on barium sulfate. The mixture is exposed to hydrogen gas until the appropriate quantity of hydrogen is taken up, filtered and the solvent evaporated to give 24.7 g of 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-2-methylbenzenamine as a gum which crystallizes on cooling; mp 45° C.
Quantity
29.82 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH2:6][O:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[C:8]=2[CH3:16])=[N:3]1.[H][H]>O1CCCC1.[Pd]>[CH3:1][C:2]1([CH3:17])[CH2:6][O:5][C:4]([C:7]2[C:8]([CH3:16])=[C:9]([NH2:13])[CH:10]=[CH:11][CH:12]=2)=[N:3]1

Inputs

Step One
Name
Quantity
29.82 g
Type
reactant
Smiles
CC1(N=C(OC1)C1=C(C(=CC=C1)[N+](=O)[O-])C)C
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(OC1)C=1C(=C(C=CC1)N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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